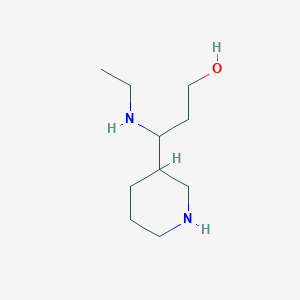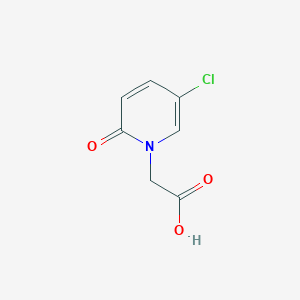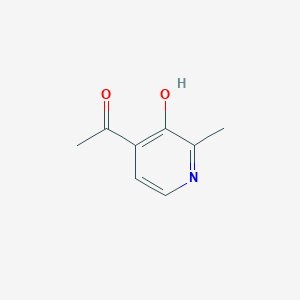
1-(3-Hydroxy-2-methyl-4-pyridinyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is a derivative of pyridine, characterized by the presence of a hydroxy group at the 3-position and a methyl group at the 2-position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- typically involves the reaction of 3-hydroxy-2-methylpyridine with acetyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle the reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of esters or ethers depending on the substituent used
Applications De Recherche Scientifique
ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(2-pyridinyl)-: Similar structure but with the pyridine ring substituted at the 2-position.
Ethanone, 1-(5-hydroxy-2-methyl-4-pyridinyl)-: Similar structure but with the hydroxy group at the 5-position
Uniqueness
ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- is unique due to the specific positioning of the hydroxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This specific arrangement may result in distinct interactions with biological targets and different chemical properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
1-(3-hydroxy-2-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5-8(11)7(6(2)10)3-4-9-5/h3-4,11H,1-2H3 |
Clé InChI |
HNJZCIAQPFNVNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


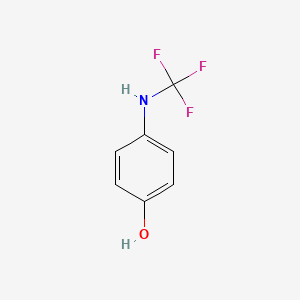

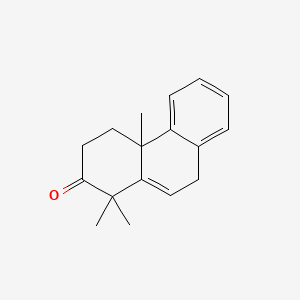
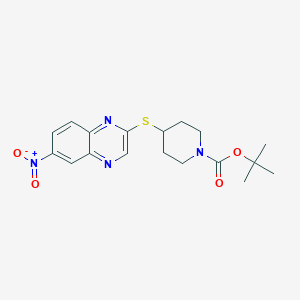
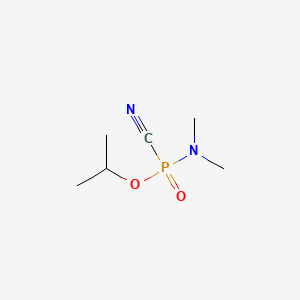
![1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one](/img/structure/B13961016.png)

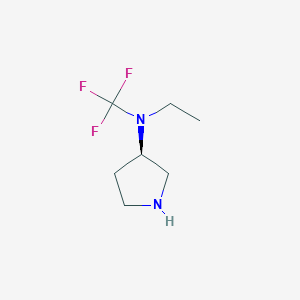
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)


